Furan-2-yl(5-methylnaphthalen-1-yl)methanol
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Overview
Description
Furan-2-yl(5-methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14O2 It is a derivative of furan and naphthalene, featuring a methanol group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(5-methylnaphthalen-1-yl)methanol typically involves the reaction of 5-methylnaphthalene with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(5-methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups, such as alkanes.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Furan-2-yl(5-methylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-yl(5-methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Furan-2-yl(5-methylnaphthalen-1-yl)methanol can be compared with other similar compounds, such as:
Furan-2-ylmethanol: A simpler derivative with only a furan ring and a methanol group.
5-Methylnaphthalen-1-ylmethanol: A derivative with only a naphthalene ring and a methanol group.
The uniqueness of this compound lies in its combined structural features of both furan and naphthalene rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
furan-2-yl-(5-methylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3 |
InChI Key |
QNZTUUQKDNUSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |
Origin of Product |
United States |
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